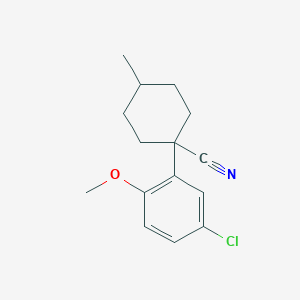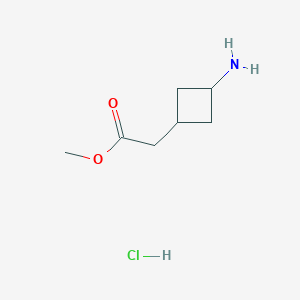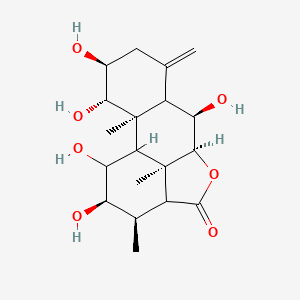
1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(5-Chloro-2-methoxyphenyl)ethanone” has a CAS Number of 6342-64-9 and a molecular weight of 184.62 . Another related compound, “1-(5-Chloro-2-methoxyphenyl)ethanol”, has a molecular weight of 186.64 .
Physical and Chemical Properties Analysis
The compound “1-(5-Chloro-2-methoxyphenyl)ethanone” is a liquid or semi-solid at room temperature . “1-(5-Chloro-2-methoxyphenyl)ethanol” is a solid .Aplicaciones Científicas De Investigación
Radioligand Applications in Brain Imaging
Compounds structurally related to "1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile" have been utilized in positron emission tomography (PET) imaging to study brain receptors. For example, the compound WAY-100635 and its radioactive metabolites, such as [O-methyl-11C]WAY-100635, have shown promise in the application of PET imaging for the study of 5-HT1A receptors in the human brain. These studies provide insights into receptor binding dynamics and the development of biomathematical models for interpreting brain radioactivity uptake, indicating the compound's role in advancing neuroscientific research (Osman et al., 1996).
Environmental and Health Monitoring
Research has also focused on the environmental exposure and health implications of structurally similar compounds, such as plasticizers and organochlorine pollutants. For instance, studies have measured the urinary concentrations of metabolites of certain plasticizers as biomarkers for exposure assessment. This research is crucial for understanding the environmental levels and health risks associated with these compounds and for developing strategies to mitigate their impact (Silva et al., 2013).
Toxicological Studies
Compounds with chemical similarities to "this compound" have been the subject of toxicological studies to assess their impact on human health. For example, research on the distribution of polychlorinated biphenyls (PCBs) and organochlorine pesticides in human tissues offers valuable data on the contamination levels and health risks posed by these compounds. Such studies contribute to our understanding of the bioaccumulation of persistent organic pollutants and their potential effects on human health (Ennaceur et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-11-5-7-15(10-17,8-6-11)13-9-12(16)3-4-14(13)18-2/h3-4,9,11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPLLLQNBYCDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C#N)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2655185.png)

![3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2655189.png)

![prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2655194.png)

![5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2655197.png)
![4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2655198.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide](/img/structure/B2655200.png)



